molecular formula C15H17F2N5O2 B2440885 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline CAS No. 1092840-98-6

1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline

Cat. No.: B2440885
CAS No.: 1092840-98-6
M. Wt: 337.331
InChI Key: MLHYDXSRXJUEOT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The compound this compound possesses a systematic Chemical Abstracts Service registry number of 1092840-98-6, establishing its unique identity in chemical databases. The molecular formula C15H17F2N5O2 reflects the complex composition incorporating multiple heteroatoms within its structure, with a calculated molecular weight of 337.32 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature conventions, the complete systematic name can be expressed as (S)-1-(4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, which precisely describes the stereochemistry and substitution pattern.

Alternative nomenclature designations include L-Proline, 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-, emphasizing the proline derivative nature of the compound. The systematic naming follows established protocols for describing complex heterocyclic systems, beginning with the proline core and systematically identifying each substituent position and stereochemical configuration. The inclusion of the absolute configuration descriptor (S) indicates the natural L-configuration of the proline moiety, consistent with standard amino acid stereochemistry conventions.

Property Value
Chemical Abstracts Service Number 1092840-98-6
Molecular Formula C15H17F2N5O2
Molecular Weight 337.32 g/mol
Systematic Name (S)-1-(4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Alternative Name L-Proline, 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-

Molecular Architecture Analysis

The molecular architecture of this compound represents a sophisticated assembly of three distinct heterocyclic systems linked through strategic substitution patterns. The overall structure consists of a central pyrimidine ring serving as the molecular scaffold, with a difluoromethyl group at the 4-position and a dimethylated pyrazole ring at the 6-position, while the 2-position bears the proline substituent. This arrangement creates a molecule with significant structural complexity, where each component contributes specific conformational and electronic properties to the overall molecular behavior.

The three-dimensional architecture results from the spatial arrangement of these heterocyclic components, with the pyrimidine core adopting a planar configuration while the attached substituents introduce varying degrees of conformational flexibility. The difluoromethyl group provides both steric bulk and electronic modulation through its strongly electronegative fluorine atoms, while the dimethyl-substituted pyrazole introduces additional aromatic character and potential for specific intermolecular interactions. The proline moiety contributes its characteristic cyclic structure, which constrains local conformational freedom while maintaining the potential for ring puckering dynamics inherent to five-membered pyrrolidine systems.

Pyrimidine Core Substituent Configuration

The pyrimidine core of this compound exhibits a specific substitution pattern that significantly influences the molecule's overall properties and behavior. The 4-position bears a difluoromethyl group (CHF2), which introduces strong electron-withdrawing character due to the high electronegativity of the fluorine atoms. This substitution pattern creates a region of electron deficiency that can participate in various non-covalent interactions and influences the electronic distribution throughout the pyrimidine ring system. The difluoromethyl group adopts conformations that minimize steric repulsion while maximizing favorable electronic interactions with the aromatic system.

At the 6-position, the pyrimidine ring connects to a 1,3-dimethyl-1H-pyrazol-4-yl substituent, creating a biaryl-type linkage between two nitrogen-containing heterocycles. This pyrazole ring system contributes additional aromatic character and provides sites for potential hydrogen bonding or π-π stacking interactions through its nitrogen atoms and aromatic π-system. The 1,3-dimethyl substitution pattern on the pyrazole ring influences its electronic properties and steric profile, with the methyl groups providing both electron-donating character and conformational constraints that affect the overall molecular geometry.

The 2-position of the pyrimidine ring serves as the attachment point for the proline moiety through a nitrogen-carbon bond, creating a heterocyclic amide-type linkage. This connection point is crucial for determining the conformational relationship between the pyrimidine core and the proline ring system. The substitution pattern around the pyrimidine core creates a highly substituted aromatic system with distinct electronic and steric environments at each position, contributing to the compound's unique chemical and physical properties.

Proline Moiety Conformational Dynamics

The proline component of this compound exhibits characteristic conformational dynamics inherent to pyrrolidine ring systems, with additional complexity introduced by the N-substitution with the pyrimidine-based substituent. Proline residues are known to adopt two primary ring puckering conformations, commonly referred to as the exo and endo states, which correspond to different envelope conformations of the five-membered pyrrolidine ring. The exo pucker involves the gamma carbon being displaced away from the carbonyl group, while the endo pucker positions the gamma carbon toward the carbonyl, creating distinct conformational landscapes with different energy profiles.

Research on proline conformational preferences indicates that the ring puckering state significantly influences the backbone torsion angles and overall conformational behavior. Statistical analyses of protein structures have revealed that proline residues with cis peptide bonds preferentially adopt the down (endo) puckering state, with approximately 81% of cis prolines exhibiting this conformation. In the context of this compound, the N-substitution with the bulky pyrimidine-based group likely influences these puckering preferences through steric and electronic effects.

The conformational dynamics are further influenced by the electron-withdrawing nature of the pyrimidine substituent, which can affect the nitrogen lone pair availability and consequently the ring puckering equilibrium. Studies on 4S-substituted prolines with electron-withdrawing groups have demonstrated that such modifications promote the endo ring pucker through hyperconjugative stabilization. While the compound under investigation features N-substitution rather than 4S-substitution, similar electronic effects may influence its conformational preferences, creating a complex interplay between ring puckering, backbone conformation, and overall molecular geometry.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through the analysis of both proton and carbon-13 spectra. The compound's complex structure generates distinct resonance patterns reflecting the multiple heterocyclic environments and substituent groups present in the molecule. The difluoromethyl group produces characteristic coupling patterns in both proton and fluorine-19 Nuclear Magnetic Resonance spectra, with the CHF2 proton appearing as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift of this proton is expected to appear downfield due to the strong deshielding effect of the adjacent fluorine atoms.

The pyrimidine ring protons exhibit distinct chemical shifts characteristic of aromatic protons in electron-deficient heterocycles, typically appearing in the range of 8-9 parts per million in proton Nuclear Magnetic Resonance spectra. The substitution pattern creates unique coupling patterns and chemical shift values that serve as diagnostic features for structural confirmation. The pyrazole ring contributes additional aromatic proton signals, with the dimethyl substituents producing characteristic singlet peaks in the aliphatic region around 2-4 parts per million, depending on the specific electronic environment.

The proline moiety generates complex multipicity patterns in the aliphatic region, with the pyrrolidine ring protons appearing as multiplets due to the constrained ring geometry and resulting coupling patterns. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the diverse carbon environments within the molecule, with carbonyl carbons appearing in the range of 170-185 parts per million for carboxylic acid functionality, aromatic carbons from the pyrimidine and pyrazole rings appearing in the 100-160 parts per million region, and aliphatic carbons from the proline ring and methyl substituents appearing upfield.

Nuclear Magnetic Resonance Feature Expected Chemical Shift Range (ppm) Multiplicity Pattern
Difluoromethyl Proton 6.5-7.5 Triplet
Pyrimidine Aromatic Protons 8.0-9.0 Singlet/Doublet
Pyrazole Methyl Groups 2.0-4.0 Singlet
Proline Ring Protons 1.5-4.5 Complex Multiplets
Carbonyl Carbon 170-185 Singlet
Aromatic Carbons 100-160 Singlet
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and confirm molecular identity. The molecular ion peak appears at mass-to-charge ratio 337, corresponding to the calculated molecular weight, with isotope patterns reflecting the presence of fluorine and nitrogen atoms throughout the structure. The base peak and fragmentation pathways typically involve cleavage at the most labile bonds, particularly those connecting the different heterocyclic components.

Primary fragmentation pathways likely involve cleavage of the bond connecting the proline moiety to the pyrimidine core, generating fragment ions corresponding to the substituted pyrimidine system and the proline residue separately. The difluoromethyl group may undergo characteristic losses, with potential elimination of fluorine atoms or the entire CHF2 group under appropriate ionization conditions. The dimethylated pyrazole substituent contributes to fragmentation patterns through potential methyl group losses and ring-opening reactions characteristic of nitrogen-containing heterocycles.

Secondary fragmentation processes involve further decomposition of the primary fragment ions, with the proline-derived fragments following patterns typical of amino acid residues, including potential decarboxylation and pyrrolidine ring opening. The pyrimidine-based fragments may undergo additional substitution losses and ring fragmentation reactions. Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution accurate mass measurements, provide enhanced structural characterization capabilities for confirming the molecular composition and understanding the detailed fragmentation mechanisms.

Fragment Type Approximate m/z Structural Assignment
Molecular Ion 337 [M]+
Pyrimidine Fragment 222 [M-Proline]+
Proline Fragment 115 [Proline]+
Difluoromethyl Loss 288 [M-CHF2]+
Decarboxylation 293 [M-CO2]+

Properties

IUPAC Name

(2S)-1-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O2/c1-8-9(7-21(2)20-8)10-6-11(13(16)17)19-15(18-10)22-5-3-4-12(22)14(23)24/h6-7,12-13H,3-5H2,1-2H3,(H,23,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHYDXSRXJUEOT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3CCCC3C(=O)O)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3CCC[C@H]3C(=O)O)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136661
Record name 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092840-98-6
Record name 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092840-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

A classic approach involves reacting 1,3-dicarbonyl precursors with amidines or urea derivatives. For example:
$$
\text{CH}3\text{COCF}2\text{H} + \text{H}2\text{N-C(=NH)-NH}2 \xrightarrow{\Delta} \text{4-(Difluoromethyl)pyrimidin-2-amine}
$$
This method offers direct access to 4-difluoromethylpyrimidines but requires stringent control over regiochemistry.

Halogenated Pyrimidine Intermediates

2,4,6-Trichloropyrimidine serves as a versatile starting material. Sequential substitutions enable regioselective functionalization:

  • 4-Position : Difluoromethylation using ClCF$$2$$H or (difluoromethyl)trimethylsilane (TMSCF$$2$$H) under basic conditions (e.g., K$$2$$CO$$3$$, DMF, 60°C).
  • 6-Position : Suzuki-Miyaura coupling with 1,3-dimethylpyrazole-4-boronic acid (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O, 80°C).
  • 2-Position : Proline attachment via nucleophilic aromatic substitution (CuI, L-proline methyl ester, DMF, 100°C).

Proline Moiety Incorporation

The proline residue is introduced at the 2-position of the pyrimidine through nucleophilic substitution or transition-metal catalysis.

Nucleophilic Aromatic Substitution

Conditions :

  • Substrate : 2-Chloro-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidine.
  • Nucleophile : L-Proline methyl ester (protected as Boc-Pro-OMe).
  • Catalyst : CuI/1,10-phenanthroline.
  • Solvent : DMF or DMSO.
  • Temperature : 100–120°C.
    Yield : 50–65% after deprotection (TFA/CH$$2$$Cl$$2$$).

Buchwald-Hartwig Amination

For enhanced efficiency, palladium-catalyzed amination is employed:

  • Catalyst : Pd$$2$$(dba)$$3$$/Xantphos.
  • Base : Cs$$2$$CO$$3$$.
  • Solvent : Toluene or dioxane.
  • Yield : 75–80% (retains stereochemistry of L-proline).

Optimization Challenges and Solutions

Regioselectivity in Pyrimidine Functionalization

Electron-deficient pyrimidines favor substitutions at the 4- and 6-positions. Computational studies (DFT) indicate that the 2-position is less reactive, necessitating harsher conditions for proline attachment.

Difluoromethylation Efficiency

Difluoromethylating agents like ClCF$$2$$H require anhydrous conditions to prevent hydrolysis. Alternatives such as Langlois’ reagent (CF$$3$$SO$$_2$$Na) improve yields to 60–70% under radical initiation.

Protecting Group Strategy

  • Proline Protection : Boc (tert-butoxycarbonyl) for the amine; methyl ester for the carboxylate.
  • Deprotection : Sequential treatment with TFA (for Boc) and LiOH (for ester).

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Yield
Cyclocondensation One-pot synthesis; minimal purification Low regioselectivity 40–50%
Halogenation/Suzuki High regiocontrol; modularity Multiple steps; costly catalysts 65–75%
Buchwald-Hartwig Stereoretention; high efficiency Sensitivity to oxygen/moisture 75–80%

Scale-Up Considerations

  • Cost Efficiency : Use of Pd catalysts impacts scalability. Ligand-free systems (e.g., CuI) reduce expenses.
  • Purification : Silica gel chromatography for intermediates; recrystallization for final product.
  • Green Chemistry : Solvent recycling (DMF, DMSO) and aqueous workups minimize waste.

Chemical Reactions Analysis

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Biological Activity

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline, a compound with the molecular formula C15H17F2N5O2C_{15}H_{17}F_{2}N_{5}O_{2} and a molecular weight of approximately 337.33 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

The compound is characterized by the following structural elements:

  • Difluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
  • Pyrazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
PropertyValue
Molecular FormulaC₁₅H₁₇F₂N₅O₂
Molecular Weight337.33 g/mol
CAS Number1092840-98-6
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with pyrazole scaffolds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds targeting p38 MAP kinase have shown promising results in reducing tumor growth in preclinical models . The presence of difluoromethyl groups may enhance binding affinity to these targets.

Study on Cytotoxicity

In a study assessing the cytotoxic effects of similar pyrazole derivatives on FaDu hypopharyngeal tumor cells, it was observed that certain modifications led to increased apoptotic activity compared to conventional chemotherapeutics like bleomycin. This suggests that structural variations can significantly impact biological efficacy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate that the compound has favorable oral bioavailability and a manageable half-life, making it a candidate for further clinical development .

Safety and Toxicology

Toxicological assessments reveal that proline derivatives generally exhibit low toxicity profiles. In animal studies, no significant adverse effects were noted at therapeutic doses. Parameters such as hematology and serum biochemistry remained within normal ranges, indicating a good safety margin .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline with high purity?

Methodological Answer:

  • Multi-step synthesis : Begin with Vilsmeier-Haack formylation to functionalize the pyrazole core, followed by coupling with a pyrimidine intermediate. Use L-proline as a catalyst in a one-pot reaction to introduce the proline moiety, as demonstrated in analogous pyrimidine-proline conjugates .
  • Reflux conditions : Employ ethanol as a solvent under reflux (10–12 hours) for intermediate condensation, ensuring high yields of heterocyclic intermediates. Monitor reaction progress via TLC or HPLC .
  • Purification : Crystallize the final product using ethanol (95%) or chromatographic methods to isolate high-purity fractions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR and FTIR : Use 1^1H/13^{13}C NMR to confirm substituent positions on the pyrimidine and pyrazole rings. FTIR identifies functional groups like the difluoromethyl (–CF2_2H) stretch (~1100 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the proline-linked pyrimidine scaffold .
  • HPLC/UPLC : Employ reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect stereoisomers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by heating to 200°C at 10°C/min in nitrogen atmosphere. Identify decomposition thresholds .
  • Long-term storage : Store lyophilized samples at –20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved for this compound?

Methodological Answer:

  • Standardize assays : Replicate experiments using uniform cell lines (e.g., HEK293 or HepG2) and control compounds to minimize variability. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Dose-response analysis : Perform EC50_{50}/IC50_{50} titrations across multiple concentrations (nM–μM range) to identify non-linear effects or off-target interactions .
  • Meta-analysis : Compare structural analogs (e.g., pyrimidine-proline derivatives) to isolate substituent-specific effects, referencing prior SAR studies .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase (COX) or kinases. Prioritize docking poses with the lowest RMSD values relative to crystallographic data .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the proline-pyrimidine scaffold .
  • ADMET prediction : Apply tools like SwissADME to estimate permeability (LogP), metabolic lability (CYP450 interactions), and toxicity (AMES test) .

Q. How to design experiments for studying the compound’s metabolic pathways in vitro?

Methodological Answer:

  • Hepatocyte microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Quantify metabolites via LC-MS/MS and identify phase I/II modifications (e.g., hydroxylation, glucuronidation) .
  • CYP inhibition assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates to assess enzyme inhibition potential .
  • Stable isotope tracing : Label the difluoromethyl group with 19^{19}F NMR to track metabolic fate in real-time .

Q. What experimental approaches resolve stereochemical ambiguities in the proline moiety?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (90:10) to separate enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy .
  • X-ray crystallography : Co-crystallize the compound with a chiral coformer (e.g., tartaric acid) to determine absolute configuration .
  • Dynamic NMR : Analyze proline ring puckering via 1^1H-1^1H NOESY to distinguish chair vs. boat conformations .

Data Contradiction and Theoretical Frameworks

Q. How to address discrepancies in reported enzymatic inhibition potency?

Methodological Answer:

  • Receptor plasticity analysis : Use cryo-EM or X-ray structures to identify flexible binding pockets that may accommodate alternate conformations of the compound .
  • Allosteric modulation assays : Test if the compound acts as a competitive or non-competitive inhibitor via Lineweaver-Burk plots .
  • Kinetic isotope effects (KIE) : Replace key hydrogens with deuterium to probe rate-limiting steps in enzyme inhibition .

Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the difluoromethyl group with –CF3_3 or –OCF3_3 to modulate electronic effects without altering steric bulk .
  • Free-Wilson analysis : Systematically vary substituents on the pyrazole and pyrimidine rings to quantify contributions to target affinity .
  • Structure-based drug design (SBDD) : Align modifications with conserved residues in target active sites (e.g., hydrogen-bond donors in kinase ATP pockets) .

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